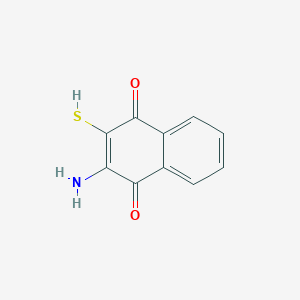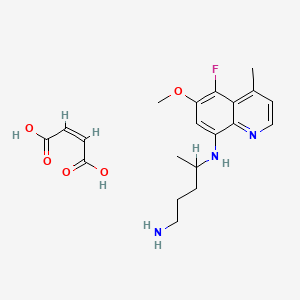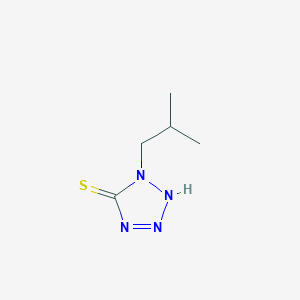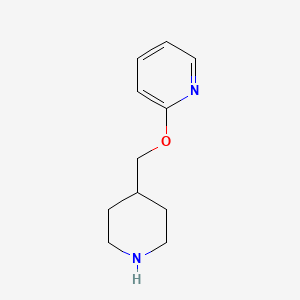
2-(Piperidin-4-ylmethoxy)pyridine
Übersicht
Beschreibung
2-(Piperidin-4-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H16N2O It is a heterocyclic compound that features both a pyridine ring and a piperidine ring
Wirkmechanismus
Target of Action
The primary target of 2-(Piperidin-4-ylmethoxy)pyridine is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a crucial role in maintaining balanced methylation levels at histone H3 lysine 4 (H3K4), which is important for gene expression regulation and cancer initiation .
Mode of Action
This compound interacts with LSD1 as a potent inhibitor, with Ki values as low as 29 nM . It exhibits high selectivity against related monoamine oxidase A and B . Enzyme kinetics and docking studies suggest that these compounds are competitive inhibitors against a dimethylated H3K4 substrate .
Biochemical Pathways
The compound affects the biochemical pathway involving LSD1 and histone H3 lysine 4 (H3K4). Dysregulated histone lysine methylations may lead to diseases such as cancer .
Pharmacokinetics
The compound’s molecular weight is 19226 , which could influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The potent LSD1 inhibitors, such as this compound, can increase cellular H3K4 methylation and strongly inhibit the proliferation of several leukemia and solid tumor cells with EC50 values as low as 280 nM . They have negligible effects on normal cells .
Biochemische Analyse
Biochemical Properties
2-(Piperidin-4-ylmethoxy)pyridine interacts with various enzymes and proteins in biochemical reactions . It is used as a reactant in the preparation of cyano-pyridinone derivatives . These derivatives interact with mGluR2 receptors, which are involved in various biochemical reactions .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a reactant in the preparation of cyano-pyridinone derivatives . These derivatives interact with mGluR2 receptors, influencing cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in the synthesis of cyano-pyridinone derivatives . These derivatives are positive allosteric modulators of mGluR2 receptors . They can bind to these receptors, potentially leading to changes in gene expression .
Metabolic Pathways
This compound is involved in the synthesis of cyano-pyridinone derivatives, which interact with mGluR2 receptors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-ylmethoxy)pyridine typically involves the reaction of 4-piperidinemethanol with 2-chloropyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-piperidinemethanol attacks the electrophilic carbon of the 2-chloropyridine, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Piperidin-4-ylmethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-4-ylmethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the development of materials with specific chemical properties.
Vergleich Mit ähnlichen Verbindungen
3-(Piperidin-4-ylmethoxy)pyridine: Similar in structure but with the methoxy group attached to the third position of the pyridine ring.
4-(Piperidin-4-ylmethoxy)pyridine: Another structural isomer with the methoxy group at the fourth position.
Uniqueness: 2-(Piperidin-4-ylmethoxy)pyridine is unique due to its specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-(piperidin-4-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZJAGRJFIGSIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424667 | |
| Record name | 2-(piperidin-4-ylmethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76645-75-5 | |
| Record name | 2-(piperidin-4-ylmethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



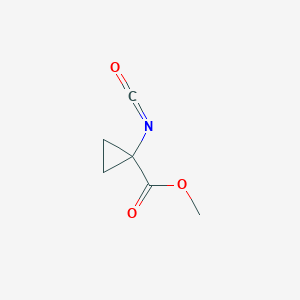

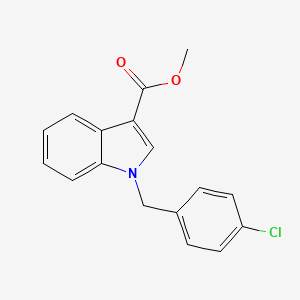
![2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline](/img/structure/B3057030.png)
